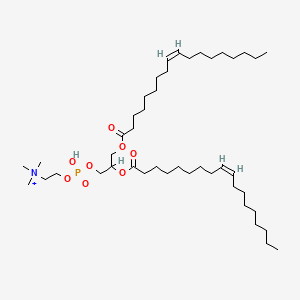

Dioleoyl lecithin

Description

Properties

Molecular Formula |

C44H85NO8P+ |

|---|---|

Molecular Weight |

787.1 g/mol |

IUPAC Name |

2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20-,23-21- |

InChI Key |

SNKAWJBJQDLSFF-YEUCEMRASA-O |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

1,2-dioleoyl glycerophosphocholine 1,2-dioleoyl-sn-glycero-3-phosphocholine 1,2-dioleoyl-sn-glycerol-3-ethylphosphocholine 1,2-dioleoylglycerophosphocholine 1,2-DOCPC 1,2-oleoyl-sn-glycero-3-phosphocholine 1,2-oleoylphosphatidylcholine 1,2-oleoylphosphatidylcholine, (E,E)-isomer 1,2-oleoylphosphatidylcholine, (L-alpha)-(R-(Z,Z))-isomer 1,2-oleoylphosphatidylcholine, (R-(E,E))-isomer 1,2-oleoylphosphatidylcholine, (Z,Z)-(+-)-isomer 1,2-oleoylphosphatidylcholine, 14C-labeled, (R-(Z,Z))-isomer dielaidinoyl lecithin dielaidoylphosphatidylcholine dioleoyl lecithin dioleoyl phosphatidylcholine dioleoylphosphatidylcholine dioleoylphosphatidylcholine, DL- dioleylphosphatidylcholine DOPC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Dioleoyl Lecithin: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) for Advanced Research and Pharmaceutical Development

This technical guide provides an in-depth analysis of the physicochemical properties of dioleoyl lecithin, also known as dioleoylphosphatidylcholine (DOPC). موجز in a clear and concise format, this document serves as an essential resource for researchers, scientists, and drug development professionals working with this critical phospholipid. The guide presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex processes through diagrams, offering a thorough understanding of DOPC's behavior and function.

Core Physicochemical Properties

This compound is a naturally occurring phospholipid that plays a crucial role in the structure and function of biological membranes. Its amphipathic nature, consisting of a hydrophilic phosphocholine head group and two hydrophobic oleic acid tails, dictates its self-assembly into various structures in aqueous environments, most notably liposomes. Understanding its fundamental physicochemical properties is paramount for its application in drug delivery systems, membrane biophysics, and as a model for biological membranes.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | References |

| Molecular Formula | C₄₄H₈₄NO₈P | [1] |

| Molecular Weight | 786.1 g/mol | [1] |

| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC, 18:1 (Δ9-Cis) PC | |

| Appearance | Crystalline solid | [1] |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | -17 to -20 °C | |

| Critical Micelle Concentration (CMC) in bulk oil | 20 µM (at 45 °C), 50 µM (at room temperature) | [2] |

Table 1: Key Physicochemical Properties of this compound (DOPC)

| Solvent | Solubility | References |

| Ethanol | ~25 mg/mL | [1] |

| Chloroform | ~20 mg/mL | [1] |

| Water | Insoluble (forms liposomes) |

Table 2: Solubility of this compound (DOPC) in Various Solvents

Experimental Protocols

Accurate characterization of this compound's properties relies on robust experimental methodologies. This section details the protocols for two fundamental techniques used to determine its transition temperature and critical micelle concentration.

Determination of Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine the phase transition temperature of lipids.

Protocol:

-

Sample Preparation:

-

Prepare a suspension of this compound liposomes in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration of the lipid suspension typically ranges from 1 to 10 mg/mL.

-

Ensure the liposomes are unilamellar by techniques such as extrusion or sonication.

-

-

Instrument Setup:

-

Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

-

Use an empty hermetically sealed pan as a reference.

-

-

Measurement:

-

Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan and hermetically seal it.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature well below the expected transition temperature (e.g., -40 °C for DOPC).

-

Heat the sample at a constant rate (e.g., 1-5 °C/min) to a temperature well above the transition temperature (e.g., 20 °C for DOPC).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The phase transition will appear as an endothermic peak on the thermogram.

-

The temperature at the peak maximum is taken as the transition temperature (Tm).

-

The area under the peak corresponds to the enthalpy of the transition (ΔH).

-

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to determine the CMC of surfactants and lipids. It utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar) environments.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or pyrene, in a suitable organic solvent (e.g., methanol or acetone).

-

Prepare a series of this compound solutions of varying concentrations in an aqueous buffer.

-

-

Sample Preparation:

-

Add a small aliquot of the fluorescent probe stock solution to each this compound solution. The final probe concentration should be very low to avoid self-quenching.

-

Incubate the solutions to allow the probe to partition into the lipid aggregates.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence intensity of each sample.

-

For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often used, as this ratio is sensitive to the polarity of the microenvironment.

-

For DPH, the fluorescence intensity or anisotropy can be measured.

-

-

Data Analysis:

-

Plot the fluorescence parameter (e.g., I₁/I₃ ratio for pyrene, or fluorescence intensity for DPH) as a function of the logarithm of the this compound concentration.

-

The plot will typically show two distinct linear regions. The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).

-

Involvement in Cellular Signaling Pathways

This compound and its metabolites are integral components of cellular signaling cascades, influencing a variety of physiological processes.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Phosphatidylinositols, which are structurally related to phosphatidylcholines like DOPC, are key players in this pathway.

Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). The recruitment of Akt to the plasma membrane leads to its phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream targets, orchestrating various cellular responses. While DOPC itself is not directly phosphorylated by PI3K, its presence in the cell membrane provides the necessary environment for these signaling events to occur.

Role in Reverse Cholesterol Transport via LCAT

This compound is a substrate for the enzyme Lecithin:Cholesterol Acyltransferase (LCAT), which plays a pivotal role in reverse cholesterol transport (RCT). RCT is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion, a critical mechanism for preventing atherosclerosis.

LCAT catalyzes the transfer of an acyl group from the sn-2 position of a phosphatidylcholine molecule, such as DOPC, to the free hydroxyl group of cholesterol, forming a cholesteryl ester. This reaction primarily occurs on the surface of high-density lipoprotein (HDL) particles. The esterification of cholesterol makes it more hydrophobic, causing it to move from the surface to the core of the HDL particle. This process creates a concentration gradient that facilitates the continued efflux of free cholesterol from cells to HDL, driving the RCT pathway.

References

Critical Micelle Concentration of Dioleoyl Lecithin in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a widely used phospholipid in drug delivery and membrane biophysics research. Understanding the CMC is crucial for the formulation of stable, effective lipid-based drug delivery systems. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and outlines the factors influencing micellization.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is the specific concentration of an amphiphilic molecule, such as dioleoyl lecithin (DOPC), at which the molecules begin to self-assemble into organized structures called micelles in a solvent. Below the CMC, DOPC molecules exist predominantly as monomers in the aqueous solution. As the concentration increases and reaches the CMC, there is a sharp transition where the monomers aggregate to form micelles. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic acyl chains of the phospholipid and the surrounding water molecules. The hydrophilic phosphocholine head groups remain exposed to the aqueous environment, forming the outer surface of the micelle. The CMC is a fundamental parameter that dictates the physicochemical properties and stability of a phospholipid formulation.

Quantitative Data for the CMC of this compound (DOPC)

The experimentally determined CMC of DOPC can vary significantly depending on the experimental conditions, such as temperature, pH, and the presence of other solutes. The following table summarizes reported CMC values for DOPC in aqueous environments.

| Critical Micelle Concentration (CMC) | Experimental Conditions | Method of Determination | Reference |

| 100 nM | Not specified | Not specified | [1] |

| ~50 µM | Room Temperature | Not specified | [2] |

| 51.13 µmol/kg | In Rapeseed Oil | Not specified | [3] |

Note: The significant variation in reported CMC values underscores the importance of determining the CMC under the specific conditions of your application.

Factors Influencing the CMC of this compound

Several factors can influence the CMC of DOPC in an aqueous solution. A thorough understanding of these factors is essential for the rational design and optimization of lipid-based formulations.

-

Temperature: Temperature can have a complex effect on the CMC. Generally, for many non-ionic surfactants, an increase in temperature leads to a decrease in the CMC. However, the specific behavior of DOPC can be influenced by the phase transition temperature of the lipid.

-

pH: The pH of the aqueous solution can affect the charge of the phospholipid headgroup, which in turn influences the electrostatic interactions between monomers and can alter the CMC.

-

Ionic Strength: The presence of electrolytes in the solution can significantly impact the CMC. An increase in ionic strength typically leads to a decrease in the CMC of ionic and zwitterionic phospholipids like DOPC. The ions can shield the electrostatic repulsion between the charged headgroups, facilitating micelle formation at lower concentrations.

-

Presence of Other Molecules: The inclusion of other molecules, such as drugs, cholesterol, or other lipids, into the formulation can alter the CMC of DOPC. These molecules can be incorporated into the micelles, affecting their stability and the concentration at which they form.

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of DOPC. The choice of method often depends on the specific properties of the system and the available instrumentation. Below are detailed methodologies for three commonly used techniques.

Surface Tensiometry

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Below the CMC, the addition of a surfactant like DOPC leads to a decrease in the surface tension of the aqueous solution as the surfactant monomers adsorb at the air-water interface. Once the CMC is reached and micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension also plateaus. The CMC is determined from the breakpoint in a plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Methodology:

-

Preparation of DOPC Solutions: Prepare a series of DOPC solutions in the desired aqueous buffer with concentrations spanning the expected CMC range. A logarithmic dilution series is often effective.

-

Instrumentation: Utilize a surface tensiometer, such as a Wilhelmy plate or Du Noüy ring tensiometer. Ensure the instrument is properly calibrated and the probe is clean.

-

Measurement:

-

Measure the surface tension of the pure aqueous buffer to establish a baseline.

-

Sequentially measure the surface tension of each DOPC solution, starting from the lowest concentration.

-

Allow the surface tension reading to stabilize for each measurement, as the adsorption of surfactant molecules at the interface can be a time-dependent process.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the DOPC concentration (log C).

-

The resulting plot will typically show two linear regions: a steeply decreasing region at concentrations below the CMC and a relatively flat region at concentrations above the CMC.

-

The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the curve.

-

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This method utilizes a hydrophobic fluorescent probe, such as pyrene, which exhibits different fluorescence properties in polar (aqueous) and non-polar (micellar core) environments. Below the CMC, pyrene resides in the aqueous environment. As micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. A sharp decrease in the I1/I3 ratio indicates the formation of micelles.

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of DOPC in the desired aqueous buffer.

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration that allows for a final concentration in the nanomolar to low micromolar range.

-

-

Sample Preparation:

-

Prepare a series of DOPC solutions by diluting the stock solution.

-

To each DOPC solution, add a small aliquot of the pyrene stock solution to achieve a constant final pyrene concentration. The final concentration of the organic solvent from the pyrene stock should be kept to a minimum (typically <1% v/v) to avoid affecting the micellization process.

-

Allow the samples to equilibrate for a sufficient time (e.g., 30 minutes to an hour) in the dark to ensure the partitioning of pyrene is complete.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum of pyrene in each sample.

-

Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectrum from approximately 350 nm to 450 nm.

-

-

Data Analysis:

-

From each emission spectrum, determine the fluorescence intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks.

-

Calculate the I1/I3 ratio for each DOPC concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the DOPC concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the point of maximum change in the first derivative of the curve.

-

Dynamic Light Scattering (DLS)

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is dependent on their size (hydrodynamic radius). Below the CMC, the solution contains small, rapidly diffusing DOPC monomers. Above the CMC, larger, more slowly diffusing micelles are formed, leading to a significant increase in the scattered light intensity and a change in the measured particle size distribution.

Detailed Methodology:

-

Preparation of DOPC Solutions: Prepare a series of DOPC solutions in a high-purity, filtered aqueous buffer across a range of concentrations bracketing the expected CMC. It is crucial to use a buffer that is free of particulate matter to avoid interference with the measurements.

-

Instrumentation: Use a dynamic light scattering instrument equipped with a laser and a sensitive detector. Ensure the instrument is properly aligned and the sample cuvettes are clean and free of scratches.

-

Measurement:

-

Filter each DOPC solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or aggregates.

-

Place the cuvette in the instrument and allow it to thermally equilibrate.

-

Perform multiple measurements for each concentration to ensure reproducibility. The instrument will record the correlation function of the scattered light intensity fluctuations.

-

-

Data Analysis:

-

The instrument's software will analyze the correlation function to determine the size distribution of the particles in the solution.

-

Plot a relevant parameter, such as the average scattered light intensity (count rate) or the apparent hydrodynamic radius, as a function of the DOPC concentration.

-

A sharp increase in the scattered light intensity or the appearance of a larger particle population is indicative of micelle formation. The concentration at which this transition occurs is taken as the CMC.

-

Experimental Workflow and Data Visualization

A logical workflow is essential for the accurate determination of the CMC. The following diagram illustrates a general experimental workflow for preparing DOPC solutions and determining the CMC using the methods described above.

Caption: Workflow for CMC determination of DOPC.

Conclusion

The critical micelle concentration of this compound is a critical parameter for the development of lipid-based nanoparticles and other drug delivery systems. As demonstrated, the CMC is not a fixed value but is highly dependent on the experimental conditions. Therefore, it is imperative for researchers and formulation scientists to determine the CMC of their specific DOPC system using reliable and appropriate analytical techniques. The methodologies outlined in this guide provide a solid foundation for the accurate and reproducible determination of this crucial physicochemical property.

References

Phase transition temperature of dioleoyl lecithin bilayers

An In-depth Technical Guide to the Phase Transition Temperature of Dioleoyl Lecithin (DOPC) Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common unsaturated phospholipid, is a critical component in the formulation of lipid-based drug delivery systems, such as liposomes, and serves as a valuable model for studying biological membranes. The physical state of the lipid bilayer, dictated by its temperature, is a crucial determinant of its properties, including fluidity, permeability, and stability. The transition from a more ordered gel phase to a more fluid liquid-crystalline phase occurs at a characteristic temperature known as the phase transition temperature (Tm). A thorough understanding of the phase transition temperature of DOPC bilayers is therefore paramount for the rational design and optimization of lipid-based technologies in research and pharmaceutical development.

This technical guide provides a comprehensive overview of the phase transition temperature of DOPC bilayers, including experimentally determined values, detailed methodologies for its measurement, and factors influencing this critical parameter.

Phase Transition Temperature of DOPC Bilayers

The main phase transition temperature (Tm) of DOPC bilayers, corresponding to the transition from the lamellar gel (Lβ) phase to the liquid crystalline (Lα) phase, occurs at a temperature significantly below 0°C. This low Tm is a direct consequence of the two cis-double bonds in its oleoyl acyl chains, which introduce kinks and disrupt the tight packing of the lipid molecules.[1][2]

Quantitative Data Summary

The experimentally determined Tm for DOPC can vary depending on the methodology and the specific experimental conditions. Below is a summary of reported values:

| Phase Transition Temperature (Tm) | Experimental Method | Noteworthy Conditions | Reference |

| -16.5 °C | Not specified | Liposomes in solution | [3] |

| -20 °C | Not specified | Not specified | |

| -40.3 °C | High-pressure optical method | Extrapolated to ambient pressure | [4] |

| -12.0 °C | High-pressure optical method | In 50% aqueous ethylene glycol (L(C)/Lalpha transition) | [4] |

It is important to note that the presence of other molecules, such as cholesterol, or the interaction with a solid support can significantly alter the phase behavior of DOPC bilayers.[5][6][7]

Experimental Protocols

Several techniques are employed to determine the phase transition temperature of lipid bilayers. Differential Scanning Calorimetry (DSC) is a widely used and powerful method for this purpose.[8][9][10][11][12]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. During a phase transition, there is a change in the heat capacity of the sample, which is detected by the instrument as a peak in the thermogram. The peak of this transition curve corresponds to the Tm.

Detailed Experimental Protocol for Liposome Characterization

The following protocol provides a general guideline for determining the Tm of DOPC liposomes using DSC.

1. Liposome Preparation:

-

Lipid Film Hydration: A known amount of DOPC is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.

-

Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation above the expected Tm of the lipid. For DOPC, this can be done at room temperature. The concentration of the lipid dispersion typically ranges from 1 to 10 mg/mL.

-

Vesicle Sizing (Optional but Recommended): To obtain a more uniform liposome population and a sharper phase transition, the multilamellar vesicles (MLVs) formed during hydration can be downsized to large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or by sonication.

2. DSC Sample Preparation:

-

An accurately weighed amount of the liposome dispersion (typically 10-50 µL) is hermetically sealed in an aluminum DSC pan.

-

A reference pan containing the same volume of the corresponding buffer is also prepared and sealed.

3. DSC Measurement:

-

The sample and reference pans are placed in the DSC instrument.

-

The system is thermally equilibrated at a starting temperature well below the expected Tm of DOPC (e.g., -50°C).

-

The temperature is then scanned upwards at a controlled rate (e.g., 1-5°C/min) to a temperature well above the transition (e.g., 20°C).

-

The heat flow to the sample is recorded as a function of temperature.

-

To check for reversibility, a cooling scan can be performed, followed by a second heating scan. The reproducibility of the thermogram in the second heating scan is an indicator of the reversibility of the transition.[11]

4. Data Analysis:

-

The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the onset temperature, the peak temperature (Tm), and the enthalpy of the transition (ΔH), which is the area under the peak.

Mandatory Visualizations

Lipid Bilayer Phases

Caption: Phase transition of a lipid bilayer from the ordered gel phase to the disordered liquid-crystalline phase.

DSC Experimental Workflow

Caption: A simplified workflow of a typical Differential Scanning Calorimetry (DSC) experiment.

Factors Influencing the Phase Transition Temperature

The phase transition temperature of a lipid bilayer is not a fixed value but is influenced by several factors:

-

Acyl Chain Length: Longer acyl chains lead to stronger van der Waals interactions between the chains, resulting in a higher Tm.[1][2]

-

Degree of Unsaturation: The presence of double bonds, particularly in the cis configuration, introduces kinks in the acyl chains.[1] This disruption of the ordered packing significantly lowers the Tm.[1][2] DOPC, with its two unsaturated oleoyl chains, exemplifies this effect.

-

Headgroup: The chemical nature of the phospholipid headgroup can also influence the Tm, although to a lesser extent than the acyl chains.

-

Presence of Other Molecules:

-

Cholesterol: The incorporation of cholesterol into a phospholipid bilayer has a well-documented effect on its phase behavior. At temperatures above the Tm, cholesterol decreases membrane fluidity, while at temperatures below the Tm, it increases fluidity, effectively broadening or even abolishing the sharp phase transition.

-

Proteins and Peptides: Interactions with membrane proteins and peptides can also alter the phase behavior of the lipid bilayer.

-

-

Hydration: The degree of hydration of the lipid headgroups affects the packing of the lipid molecules and can influence the Tm.

-

pH and Ionic Strength: For charged lipids, the pH and ionic strength of the surrounding medium can modulate the electrostatic interactions between headgroups, thereby affecting the phase transition.

Conclusion

The phase transition temperature of this compound bilayers is a fundamental property with significant implications for the design and application of lipid-based systems in research and drug development. The inherently low Tm of DOPC, a result of its unsaturated acyl chains, renders its bilayers in a fluid, liquid-crystalline state at physiological temperatures. This guide has provided a comprehensive overview of the reported Tm values for DOPC, a detailed protocol for its determination using DSC, and a discussion of the key factors that influence this critical parameter. A thorough understanding of these principles is essential for scientists and researchers working to harness the full potential of DOPC and other phospholipids in their respective fields.

References

- 1. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phase Diagram of a 4-Component Lipid Mixture: DSPC/DOPC/POPC/chol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. ucm.es [ucm.es]

- 12. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Dioleoyl Lecithin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a widely used phospholipid in pharmaceutical formulations and biomedical research. Understanding the solubility of DOPC in various organic solvents is critical for the development of effective drug delivery systems, such as liposomes and lipid nanoparticles.

Quantitative Solubility of Dioleoyl Lecithin (DOPC)

The solubility of DOPC in several common organic solvents has been determined and is summarized in the table below. These values are essential for preparing stock solutions and formulating lipid-based drug delivery systems.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Ethanol | C₂H₅OH | ~25[1][2][3] | ~31.80[3] | - |

| Chloroform | CHCl₃ | ~20[1][2][3] | ~25.40[3] | Often used in combination with methanol for liposome preparation[4]. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[3] | - | DOPC exhibits high resistance to the toxic effects of DMSO[5]. |

| Chloroform:Methanol (2:1, v/v) | - | Commonly used solvent mixture for dissolving phospholipids[4]. | - | Provides better solubility for lipids and other formulation ingredients[4]. |

Note: The solubility of lipids can be influenced by factors such as temperature, the crystalline form of the lipid, and the presence of impurities. The provided data is based on available product information sheets and may have been determined at ambient temperature unless otherwise specified.

Experimental Protocols for Determining Lipid Solubility

The following are detailed methodologies that can be employed to determine the solubility of this compound in organic solvents. These protocols are based on established laboratory techniques for assessing lipid solubility.

Visual Assessment Method (Qualitative to Semi-Quantitative)

This is a straightforward method for rapid solubility screening.

Principle: A known amount of the lipid is added to a specific volume of solvent, and the mixture is observed for the absence of visible solid particles, indicating dissolution.

Procedure:

-

Weigh a precise amount of DOPC (e.g., 5 mg) and place it into a clean, dry test tube or vial.

-

Add a measured volume of the organic solvent of interest (e.g., 1 mL) to the tube.

-

Vortex or agitate the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

Allow the tube to stand at a controlled temperature (e.g., room temperature, 25°C) for a specified period (e.g., 1 hour).

-

Visually inspect the solution against a dark background for any undissolved particles. The absence of visible particles indicates that the lipid is soluble at that concentration.

-

If the lipid has dissolved, incrementally add more DOPC and repeat the process until saturation is reached (i.e., solid particles remain undissolved).

Shake-Flask Method (Quantitative)

This is a classic and widely used method for determining the equilibrium solubility of a solute in a solvent.

Principle: An excess amount of the lipid is equilibrated with the solvent for a prolonged period. The concentration of the dissolved lipid in the supernatant is then quantified using an analytical technique.

Procedure:

-

Add an excess amount of DOPC to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Agitate the mixture at a constant temperature using a shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved lipid to settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration suitable for analysis.

-

Quantify the concentration of DOPC in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), or through phosphorus assay.

-

Calculate the original solubility in mg/mL or other desired units.

Phosphorus Assay Method for Quantification

This method is specific for phospholipids and relies on the quantification of the phosphorus content.

Principle: The phospholipid is digested to release inorganic phosphate, which is then reacted to form a colored complex that can be measured spectrophotometrically.

Procedure:

-

Obtain a clear supernatant of the saturated DOPC solution as described in the Shake-Flask Method.

-

Transfer a known volume of the supernatant to a clean glass tube and evaporate the solvent completely.

-

Add a strong acid (e.g., perchloric acid) to the dried lipid and heat to digest the organic material and release inorganic phosphate.

-

After cooling, add a reagent solution containing ammonium molybdate and a reducing agent (e.g., ascorbic acid).

-

Heat the mixture to develop a stable blue color.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm or 820 nm) using a spectrophotometer.

-

Determine the phosphorus concentration by comparing the absorbance to a standard curve prepared using known concentrations of a phosphate standard.

-

Convert the phosphorus concentration to DOPC concentration using their respective molecular weights.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the shake-flask method followed by analytical quantification.

References

A Technical Guide to the Synthesis and Purification of Dioleoyl Lecithin

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), commonly known as dioleoyl lecithin, is a ubiquitous phospholipid and a fundamental component of biological membranes.[1][2] Its structure, featuring a hydrophilic choline headgroup and two unsaturated oleic acid chains, imparts significant fluidity to lipid bilayers.[1][3] This property makes DOPC an invaluable tool for researchers in biophysics, cell biology, and drug development. It is extensively used in the creation of model membranes, liposomes for drug delivery, and as a helper lipid in gene therapy formulations.[1][4]

The production of high-purity DOPC is critical for these applications, as impurities can significantly alter the physicochemical properties of lipid assemblies and affect experimental outcomes.[5] While DOPC can be extracted from natural sources like egg yolk or soybeans, these methods yield a mixture of phospholipids.[1][2][6] Therefore, chemical and enzymatic synthesis, followed by rigorous purification, are the preferred methods for obtaining homogeneous, well-defined DOPC for scientific and pharmaceutical use.[5] This guide provides an in-depth overview of the core methodologies for the synthesis and purification of this compound, complete with experimental protocols and comparative data.

Synthesis of this compound

The synthesis of DOPC can be broadly categorized into chemical and enzymatic methods. Chemical synthesis offers versatility and scalability, while enzymatic methods provide high specificity under milder reaction conditions.

Chemical Synthesis Methods

Chemical synthesis is a primary route for producing DOPC, often involving the acylation of a glycerophosphocholine backbone or the phosphorylation of a diacylglycerol precursor.[1]

1. Acylation of sn-Glycero-3-Phosphocholine (GPC)

This semi-synthetic approach is a practical and widely used method.[1] It involves the esterification of the free hydroxyl groups of the GPC backbone with oleic acid derivatives. The cadmium chloride complex of GPC is often used to improve handling and reaction specificity.

-

Experimental Protocol:

-

Preparation of Acylating Agent: Oleoyl chloride or another activated form of oleic acid (e.g., using trifluoroacetic anhydride) is prepared.[7]

-

Acylation Reaction: The CdCl2 complex of sn-glycero-3-phosphorylcholine is suspended in a suitable solvent.[7]

-

A large excess of the oleic acid derivative and a base (e.g., pyridine) are added to the suspension.[7][8]

-

The reaction mixture is stirred for an extended period, which can range from hours to several days, depending on the reactivity of the acylating agent.[8]

-

Upon completion, the reaction is quenched, and the crude product is isolated for purification.[7]

-

2. Phosphorylation of 1,2-Dioleoyl-sn-glycerol (DOG)

An alternative chemical route involves building the phospholipid from a pre-formed diacylglycerol backbone. This method provides excellent control over the stereochemistry and acyl chain composition.

-

Experimental Protocol:

-

Synthesis of DOG: D-mannitol is used as a starting material to synthesize D-acetone glycerol, which is then acylated with oleoyl chloride to form 1,2-dioleoyl-3-acetone-sn-glycerol. Subsequent removal of the acetone group yields 1,2-dioleoyl-sn-glycerol.

-

Phosphorylation: The 1,2-dioleoyl-sn-glycerol is reacted with phosphorus oxychloride in the presence of a base like quinoline.[8]

-

Esterification with Choline: The resulting dioleoyl-L-α-glycerophosphoric acid dichloride is then esterified with choline iodide or choline chloride to form the final DOPC product.[8]

-

The crude product is then subjected to purification.[8]

-

Enzymatic Synthesis Methods

Enzymatic synthesis leverages the specificity of enzymes like phospholipases to catalyze the formation of DOPC, often under mild, aqueous conditions.

1. Phospholipase D (PLD) Catalyzed Transphosphatidylation

Phospholipase D can catalyze the transfer of a phosphatidyl group from a donor phospholipid (like phosphatidylcholine from a cheaper source) to an alcohol. While not a direct synthesis of DOPC from scratch, it is a powerful method for modifying existing phospholipids. By using this enzymatic reaction, the headgroup of a phospholipid can be exchanged.[9][10] For instance, PLD can be used to convert other lecithins into phosphatidylserine in the presence of L-serine.[10][11] A similar principle can be applied to synthesize specific phosphatidylcholines.

-

Experimental Protocol:

-

Reaction Setup: A biphasic system is often employed, consisting of an organic solvent (e.g., ethyl acetate) containing the substrate lecithin and an aqueous buffer (e.g., sodium acetate) containing Phospholipase D and choline.[10]

-

Substrates: A readily available phosphatidylcholine (e.g., from soy) is dissolved in the organic phase.[10]

-

Enzymatic Reaction: The enzyme solution is added, and the mixture is incubated with continuous shaking at a controlled temperature (e.g., 37°C) for several hours.[10]

-

Monitoring: The conversion of the substrate to the desired product is monitored over time.

-

Product Isolation: Once the reaction reaches equilibrium or completion, the organic phase containing the modified lecithin is separated for purification.

-

Table 1: Comparison of DOPC Synthesis Methods

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Acylation of GPC | sn-GPC-CdCl2 complex, Oleoyl Chloride/Anhydride, Pyridine | 12-24%[7] | Practical semi-synthetic route. | Long reaction times (2-33 days)[8], use of large excess of acylating agents. |

| Phosphorylation of DOG | 1,2-Dioleoyl-sn-glycerol, Phosphorus Oxychloride, Choline Iodide | 44-50%[8] | Good control over stereochemistry. | Multi-step process starting from D-mannitol. |

| Enzymatic (PLD) | Substrate Lecithin, Phospholipase D, Choline, Biphasic solvents | Variable | High specificity, mild reaction conditions. | May require optimization of pH and temperature[10], potential for side reactions (hydrolysis).[9] |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and other impurities, ensuring the final DOPC product is of high purity (often >99%).[1] The primary methods employed are chromatography and solvent-based washing or recrystallization.

Chromatographic Methods

Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase.

1. Silicic Acid Column Chromatography

This is a classic and effective method for the preparative purification of phospholipids.

-

Experimental Protocol:

-

Column Packing: A glass column is packed with a slurry of silicic acid (100-200 mesh) in a non-polar solvent like chloroform or hexane.[8][10]

-

Sample Loading: The crude DOPC, dissolved in a minimal amount of the initial mobile phase, is loaded onto the column.

-

Elution: A gradient elution is typically performed. The process starts with a non-polar solvent (e.g., chloroform) to elute neutral lipids and less polar impurities.[8]

-

The polarity of the mobile phase is gradually increased by adding methanol. The DOPC fraction is eluted with a specific chloroform-methanol mixture (e.g., 3:2 v/v).[8]

-

Fraction Collection & Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing pure DOPC.[12]

-

The pure fractions are pooled, and the solvent is removed under reduced pressure to yield the final product.[1]

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and faster separation times compared to traditional column chromatography. Both normal-phase and reversed-phase HPLC can be used.

-

Experimental Protocol (Normal-Phase):

-

Column: A Diol or silica-based column is used.[12]

-

Mobile Phase: A gradient of non-polar and polar solvents is employed. For example, a ternary gradient system of iso-octane, tetrahydrofuran, and 2-propanol can be used.[12] Another system might use a binary gradient of hexane/2-propanol/acetic acid and 2-propanol/water/acetic acid.[12]

-

Detection: An Evaporative Light Scattering Detector (ELSD) is commonly used for lipids as they often lack a strong UV chromophore.[13]

-

Collection: The peak corresponding to DOPC is collected, and the solvent is evaporated.

-

Solvent Precipitation and Recrystallization

This method relies on the differential solubility of DOPC and impurities in various organic solvents.

1. Acetone Precipitation

Lecithin is insoluble in cold acetone, while triglycerides and fatty acids are soluble. This property is exploited for purification.[14][15]

-

Experimental Protocol:

-

The crude lecithin product is dissolved in a minimal amount of a solvent like petroleum ether or hexane.[14][15]

-

Cold acetone is added to the solution, causing the phospholipids (including DOPC) to precipitate.[14][15]

-

The mixture is chilled (e.g., in an ice bath for 15 minutes) to maximize precipitation.[14]

-

The precipitate is collected by centrifugation or filtration.[14]

-

The washing process can be repeated multiple times to improve purity.[14]

-

2. Recrystallization

For obtaining highly pure, crystalline DOPC, recrystallization from a suitable solvent system can be performed. The principle is to dissolve the compound in a hot solvent and allow it to crystallize upon slow cooling.[16][17]

-

Experimental Protocol:

-

Solvent Selection: A solvent is chosen in which DOPC is soluble at high temperatures but poorly soluble at low temperatures. Acetone can be used for this purpose.[18]

-

Dissolution: The purified DOPC is dissolved in a minimal amount of the hot solvent.

-

Cooling: The solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.[17][19] The cooling process may be followed by chilling in an ice bath.[17]

-

Crystal Collection: The pure crystals are collected by vacuum filtration.[17]

-

Drying: The crystals are dried to remove any residual solvent.[17]

-

Table 2: Comparison of DOPC Purification Methods

| Method | Stationary/Mobile Phase or Solvent | Typical Purity | Advantages | Disadvantages |

| Silicic Acid Chromatography | Stationary: Silicic Acid. Mobile: Chloroform/Methanol gradient.[8] | ~99%[1] | High capacity, effective for removing a wide range of impurities. | Time-consuming, requires large solvent volumes. |

| HPLC | Stationary: Diol/Silica. Mobile: Hexane/Isopropanol/Water gradients.[12] | >99% | High resolution, fast, automated. | Lower capacity than column chromatography, requires specialized equipment. |

| Acetone Precipitation | Acetone | Variable | Simple, rapid, good for removing oils and fatty acids.[14] | May not remove other phospholipid impurities effectively. |

| Recrystallization | Acetone, Ethyl Acetate[18] | >99% | Can yield very high purity product, removes embedded impurities. | Yield can be lower, requires a solid product, finding the right solvent can be challenging.[17] |

Visualizations

References

- 1. Buy Dioleoyl phosphatidylcholine | 10015-85-7 [smolecule.com]

- 2. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. Phase equilibria and formation of vesicles of dioleoylphosphatidylcholine in glycerol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. polysciences.com [polysciences.com]

- 5. Synthetic Phosphatidylcholine - Creative Biolabs [creative-biolabs.com]

- 6. Lecithin - Wikipedia [en.wikipedia.org]

- 7. A simplified procedure for synthesis of di-[14C]acyl-labeled lecithins. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Production of a High-Phosphatidylserine Lecithin That Synergistically Inhibits Lipid Oxidation with α-Tocopherol in Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of a High-Phosphatidylserine Lecithin That Synergistically Inhibits Lipid Oxidation with α-Tocopherol in Oil-in-Water Emulsions [mdpi.com]

- 12. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 13. Purification of lipids | Buchi.com [cloud.infohub.buchi.com]

- 14. fao.org [fao.org]

- 15. youtube.com [youtube.com]

- 16. mt.com [mt.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Source and Extraction of Dioleoyl Lecithin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sources, extraction, and purification of dioleoyl lecithin (1,2-dioleoyl-sn-glycero-3-phosphocholine), a critical component in various research applications, including drug delivery systems and the study of cellular signaling. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Sources of this compound

This compound is a specific type of phosphatidylcholine (PC) where both fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone are oleic acid. While lecithin is a mixture of various phospholipids, its composition, particularly the fatty acid profile, varies significantly depending on the source.[1] The primary natural sources for lecithin used in research are egg yolk, soybeans, and sunflower seeds.[2][3]

-

Egg Yolk: Historically, egg yolk has been a primary source of lecithin for research due to its high phosphatidylcholine content.[4] Egg yolk lecithin typically has a fatty acid composition that includes a significant proportion of oleic acid.

-

Soybeans: Soybeans are the most common commercial source of lecithin.[3] Soybean lecithin contains a mixture of phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol.[5] The fatty acid profile is rich in polyunsaturated fatty acids, but oleic acid is also present.

-

Sunflower Seeds: Sunflower lecithin has gained popularity as a non-allergenic and non-GMO alternative to soy lecithin.[2] Its fatty acid composition is also rich in unsaturated fatty acids, including oleic acid.

The selection of the source material is a critical first step, as it influences the initial concentration of this compound and the complexity of the subsequent purification process.

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources involve a multi-step process to separate it from other lipids, proteins, and carbohydrates. The primary methods employed are solvent extraction, supercritical fluid extraction, and column chromatography for purification.

Solvent Extraction

Solvent extraction is a widely used method for isolating lecithin from both egg yolk and oilseeds.[4][5] This technique leverages the differential solubility of phospholipids in various organic solvents.

Key Solvents:

-

Ethanol: Often used to extract phospholipids from the crude source material.[1]

-

Acetone: Used to precipitate phospholipids from the lipid extract, as triglycerides are soluble in acetone while phospholipids are not.[4]

-

Hexane: Commonly used for the initial oil extraction from soybeans.[5]

-

Chloroform/Methanol mixtures: Frequently used in laboratory-scale purification to dissolve and separate phospholipid classes.[6]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO₂), is a "green" alternative to traditional solvent extraction.[7] By manipulating pressure and temperature, supercritical CO₂ can selectively extract lipids. Often, a co-solvent like ethanol is added to modify the polarity of the supercritical fluid and enhance the extraction of phospholipids.[7]

Purification by Column Chromatography

Column chromatography is a crucial step to achieve high-purity this compound suitable for research purposes.[6][8] This technique separates molecules based on their differential adsorption to a stationary phase.

-

Stationary Phases: Silica gel and alumina are the most common stationary phases for phospholipid purification.[6][8]

-

Mobile Phases: A gradient of solvents with increasing polarity, such as mixtures of chloroform, methanol, and water, is used to elute different phospholipid classes sequentially.[9]

Quantitative Data on Extraction and Purification

The yield and purity of lecithin are critical parameters that depend on the source and the extraction method employed. The following tables summarize representative quantitative data from various studies.

| Source | Extraction Method | Phosphatidylcholine (PC) Purity (%) | Reference |

| Egg Yolk | Solvent Extraction & Chromatography | 91.37 | [2] |

| Soybean | Solvent Extraction & Chromatography | 82.52 | [2] |

| Soybean | Solvent Extraction (Ethanol) & Column Chromatography | > 90 | [1] |

| Soybean | Supercritical CO₂ with Ethanol Co-solvent | 95 (selectivity for PC) | [7] |

| Soybean | Solvent Extraction (Ethanol, ratio 1:7) & Column Chromatography | 84 | [5] |

Table 1: Comparative Purity of Phosphatidylcholine from Different Sources and Extraction Methods.

| Source | Fatty Acid | Content (%) | Reference |

| Soybean PC | Linoleic Acid | 70.71 | [10] |

| Soybean PC | Linolenic Acid | 11.04 | [10] |

Table 2: Fatty Acid Composition of Soybean Phosphatidylcholine.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and subsequent use of this compound in a research setting.

Protocol for Solvent Extraction and Purification of Lecithin from Egg Yolk

This protocol is adapted from established methods for laboratory-scale purification.[1][4]

-

Homogenization and Acetone Precipitation:

-

Separate egg yolks from fresh eggs.

-

Homogenize the yolks in a blender with an excess of cold acetone (e.g., 4:1 acetone to yolk volume ratio).

-

Stir the mixture for 1-2 hours at 4°C to precipitate the phospholipids.

-

Filter the mixture to collect the solid precipitate.

-

Repeat the acetone wash several times to remove neutral lipids and water.

-

Dry the resulting powder under vacuum.

-

-

Ethanol Extraction:

-

Resuspend the dried acetone powder in 95% ethanol.

-

Stir the mixture for several hours at room temperature.

-

Filter the mixture to remove insoluble proteins and other materials.

-

Collect the ethanol supernatant, which contains the lecithin.

-

Evaporate the ethanol under reduced pressure to obtain the crude lecithin extract.

-

-

Column Chromatography Purification:

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

-

Dissolve the crude lecithin extract in a minimal amount of the equilibration solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example:

-

Chloroform (to elute neutral lipids)

-

Chloroform:Methanol (e.g., 95:5 v/v) to elute phosphatidylethanolamine.

-

Chloroform:Methanol (e.g., 80:20 v/v) to elute phosphatidylcholine.

-

Higher concentrations of methanol to elute more polar phospholipids.

-

-

Collect fractions and monitor the composition using thin-layer chromatography (TLC).

-

Pool the fractions containing pure phosphatidylcholine and evaporate the solvent.

-

Protocol for Supercritical CO₂ Extraction of Lecithin

This protocol outlines the general steps for SFE of lecithin, with parameters that can be optimized.[7]

-

Sample Preparation:

-

Use de-oiled lecithin powder as the starting material.

-

Load the powder into the extraction vessel of the SFE system.

-

-

Extraction Parameters:

-

Pressure: 17.2 - 20.7 MPa.

-

Temperature: 60 - 80°C.

-

Co-solvent: 10 - 12.5 wt% ethanol in CO₂.

-

Flow rate: 1 - 2 mL/min.

-

-

Extraction and Collection:

-

Pressurize the system with CO₂ and the co-solvent.

-

Pass the supercritical fluid through the extraction vessel.

-

Depressurize the fluid in a separator to precipitate the extracted lipids.

-

Collect the extract and analyze its composition.

-

Protocol for Preparation of this compound Liposomes

This protocol describes the thin-film hydration method for preparing unilamellar vesicles.[11]

-

Lipid Film Formation:

-

Dissolve this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

-

Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add an aqueous buffer (containing the drug to be encapsulated, if applicable) to the flask.

-

Hydrate the lipid film by gentle rotation at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

-

Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.

-

Role in Cellular Signaling

While the direct signaling roles of this compound are still an area of active research, phospholipids, in general, are central to cellular signaling. This compound can influence signaling pathways through several mechanisms:

-

Membrane Fluidity and Domain Formation: The presence of unsaturated oleic acid chains in this compound affects the fluidity of the cell membrane, which can modulate the activity of membrane-bound proteins and receptors.[12]

-

Precursor for Second Messengers: Phospholipases can cleave this compound to produce signaling molecules such as diacylglycerol (DAG) and phosphatidic acid (PA). Dioleoylglycerol is a known activator of Protein Kinase C (PKC).[13][14]

-

Direct Modulation of Protein Function: There is growing evidence that specific phospholipids can directly bind to and modulate the function of membrane proteins, including ion channels.[15][16]

This compound and Protein Kinase C (PKC) Activation Pathway

The following diagram illustrates a plausible signaling pathway where the hydrolysis of this compound contributes to the activation of Protein Kinase C.

Caption: PKC Activation via this compound Hydrolysis.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for researchers working with this compound.

Workflow for Extraction, Purification, and Characterization

References

- 1. Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction of phospholipid-rich fractions from egg yolk and soybean for the development of vitamin C-encapsulated liposomes via a microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. column-chromatography.com [column-chromatography.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1626539A - Method for preparing lecithin in high purity - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Fatty Acid Analysis of Phosphatidylcholine with High Purity [spkx.net.cn]

- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Lipid lateral heterogeneity in phosphatidylcholine/phosphatidylserine/diacylglycerol vesicles and its influence on protein kinase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipid modulation of ion channels through specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Targeting Lipid—Ion Channel Interactions in Cardiovascular Disease [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Spontaneous Self-Assembly of Dioleoyl Lecithin in Water

This technical guide provides a comprehensive overview of the principles and methodologies associated with the spontaneous self-assembly of 1,2-dioleoyl-sn-glycero-3-phosphocholine (this compound, DOL) in aqueous environments. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the formation of various supramolecular structures, their quantitative characterization, and their interactions with biological systems.

Fundamentals of this compound Self-Assembly in Water

This compound is a zwitterionic phospholipid composed of a hydrophilic phosphocholine head group and two hydrophobic oleoyl acyl chains. This amphiphilic nature is the primary driver of its spontaneous self-assembly in aqueous solutions.

The Hydrophobic Effect

When dispersed in water, the hydrophobic tails of DOL molecules avoid contact with water molecules, leading to their aggregation. This process, known as the hydrophobic effect, is entropically driven and results in the formation of organized structures where the hydrophilic head groups are exposed to the aqueous phase, and the hydrophobic tails are sequestered in the interior.

Factors Influencing Self-Assembly

The specific type of structure formed by DOL in water is influenced by several factors:

-

Concentration: At low concentrations, DOL exists as monomers. As the concentration increases beyond the critical micelle concentration (CMC), the molecules assemble into micelles or vesicles.[1][2] At higher concentrations, more complex structures like lamellar phases can form.

-

Temperature: Temperature can affect the fluidity of the lipid bilayers and influence the phase behavior of DOL assemblies.

-

pH and Ionic Strength: The pH and ionic strength of the aqueous solution can alter the charge and hydration of the phospholipid head groups, thereby influencing the packing of the molecules and the resulting structure.[2]

Types of Self-Assembled Structures

Depending on the conditions, DOL can form various structures in water:

-

Micelles: These are typically spherical structures with a hydrophobic core and a hydrophilic shell. They form at concentrations above the CMC.

-

Vesicles (Liposomes): These are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They are particularly useful for encapsulating both hydrophilic and hydrophobic drugs.[3]

-

Lamellar Phases: These consist of stacked lipid bilayers separated by layers of water. Their structure can be characterized by techniques like small-angle X-ray scattering (SAXS).[4][5][6]

Quantitative Analysis of Self-Assembled Structures

The physical properties of DOL self-assemblies are critical for their application, particularly in drug delivery.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. For dioctanoylphosphatidylcholine, a related short-chain lecithin, the CMC has been determined by surface tension measurements to be approximately 0.27 mmol/L in water at 298.15 K.[2] The CMC of lecithins can be influenced by factors such as pH, temperature, and the presence of salts.[2][7][8]

Table 1: Critical Micelle Concentration of Lecithins

| Lecithin Type | Method | CMC (mmol/L) | Conditions | Reference |

| Dioctanoylphosphatidylcholine | Surface Tension | 0.27 | 298.15 K, water | [2] |

| Dioctanoylphosphatidylcholine | Surface Tension | Varies | pH 1.2 - 10.0 | [2] |

| Lecithin (general) | Not specified | Varies | In bulk oils, influenced by moisture | [7] |

| DOPC in rapeseed oil | Not specified | ~0.066 | Initial, 700 ppm water | [8] |

Vesicle Size and Polydispersity

Dynamic Light Scattering (DLS) is a common technique used to determine the size and size distribution (Polydispersity Index, PDI) of liposomes in suspension.[9][10][11] The size of liposomes is a crucial parameter for their in vivo fate and efficacy as drug delivery vehicles.[9][11]

Table 2: Representative Vesicle Sizes of Lecithin Liposomes

| Liposome Composition | Preparation Method | Mean Diameter (nm) | PDI | Reference |

| Brain PC, PE, PS, Cholesterol | Extrusion | 80 | < 0.2 | [12] |

| Soy Lecithin | Thin-film hydration | ~3200 | - | [13] |

| Niacinamide-loaded Lecithin Liposomes (diluted) | Thin-film hydration | 243 - 264 | ~0.26 | |

| Egg Phosphatidylcholine | High-pressure homogenization | < 50 (major peak) | - | [11] |

Lamellar Phase Periodicity

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of lamellar phases, providing information on the repeating distance of the lipid bilayers.[4][5][6]

Table 3: Lamellar Phase Parameters of Lecithin Systems

| Lipid System | Technique | Parameter | Value (Å) | Conditions | Reference |

| DMPC (Dimyristoylphosphatidylcholine) | SAXS | Bilayer thickness | - | 30°C | [4] |

| DPPC (Dipalmitoylphosphatidylcholine) | SAXS | Bilayer thickness | - | 45°C | [4] |

| Soybean Phosphatidylcholine/Glycerol Dioleate | SAXS | Varies with composition | - | Hydrated |

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and characterization of DOL self-assembled structures.

Preparation of DOL Vesicles

Thin-Film Hydration Method [14][15][16][17]

This is a common method for preparing multilamellar vesicles (MLVs).

-

Lipid Film Formation: Dissolve the desired amount of this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[14]

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.[14][16]

-

Hydration: Add an aqueous buffer to the flask and agitate to hydrate the lipid film, leading to the formation of MLVs.[14][16] The hydration temperature should be above the phase transition temperature of the lipid.

Extrusion Technique for Unilamellar Vesicles [18][19][20][21][22]

This method is used to produce unilamellar vesicles (LUVs) with a more uniform size distribution.

-

Prepare MLV Suspension: Prepare an MLV suspension using the thin-film hydration method as described above.

-

Extrusion: Force the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using an extruder device.[19][20][22] This process is typically performed at a temperature above the lipid's phase transition temperature.[18]

Characterization of DOL Assemblies

Dynamic Light Scattering (DLS) for Vesicle Size Analysis [9][10][11][12]

-

Sample Preparation: Dilute the liposome suspension to an appropriate concentration with a filtered buffer to avoid multiple scattering effects.

-

Instrument Setup: Set the parameters on the DLS instrument, including temperature, solvent viscosity, and refractive index.

-

Measurement: Place the sample in the instrument and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.[9]

-

Data Analysis: The software calculates the hydrodynamic diameter and the polydispersity index (PDI) from the correlation function of the scattered light intensity.[12]

Transmission Electron Microscopy (TEM) for Visualization [23][24][25][26]

-

Grid Preparation: Place a drop of the liposome suspension onto a carbon-coated copper grid.[23][24]

-

Negative Staining: Remove the excess sample and apply a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid).[23][24][26]

-

Drying: Allow the grid to air dry completely.

-

Imaging: Observe the sample under a transmission electron microscope. The vesicles will appear as light objects against a dark background.

Small-Angle X-ray Scattering (SAXS) for Lamellar Phase Analysis [4][5][6][27]

-

Sample Preparation: Load the DOL dispersion into a sample cell that is transparent to X-rays.

-

Data Acquisition: Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.

-

Data Analysis: The scattering pattern will show a series of peaks for lamellar structures. The positions of these peaks can be used to calculate the lamellar repeat distance.[5][6]

DOL in Drug Delivery: Cellular Interaction

The interaction of DOL-based liposomes with cells is a critical aspect of their function as drug delivery vehicles.

Cellular Uptake of DOL Liposomes

Liposomes are primarily taken up by cells through various endocytic pathways.[1][28][29][30][31] The specific mechanism can depend on the liposome's properties (size, charge, surface modifications) and the cell type.[1][29] Common uptake mechanisms include:

-

Clathrin-mediated endocytosis [29]

-

Caveolae-mediated endocytosis [29]

-

Phagocytosis (by specialized cells)[29]

Once inside the cell, liposomes are typically trafficked to endosomes and then to lysosomes, where the encapsulated drug can be released.[28]

Experimental Workflow and Cellular Uptake Pathway

Caption: Experimental workflow for DOL liposome preparation, characterization, and application.

Caption: Cellular uptake pathways of DOL liposomes for drug delivery.

Conclusion

The spontaneous self-assembly of this compound in water is a fundamental process with significant implications for drug delivery and other biomedical applications. Understanding the factors that govern the formation of different supramolecular structures and mastering the techniques for their preparation and characterization are essential for the rational design of effective nanomedicines. This technical guide has provided an in-depth overview of these aspects, offering both theoretical background and practical experimental protocols. Future research in this area will likely focus on the development of more complex and functionalized DOL-based systems with enhanced targeting capabilities and controlled release profiles.

References

- 1. Liposome Cellular Uptake Study - CD Formulation [formulationbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Nano-Lipids Based on Ginger Oil and Lecithin as a Potential Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Structure and order in lamellar phases determined by small‐angle scattering | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Water content, critical micelle concentration of phospholipids and formation of association colloids as factors influencing autoxidation of rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- 11. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 13. Soy Lecithin-Derived Liposomal Delivery Systems: Surface Modification and Current Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. liposomes.ca [liposomes.ca]

- 20. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. avantiresearch.com [avantiresearch.com]

- 23. Quality of extracellular vesicle images by transmission electron microscopy is operator and protocol dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ris.utwente.nl [ris.utwente.nl]

- 25. Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Mechanisms and kinetics of liposome-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Dioleoyl Lecithin: Molecular Weight and Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and elemental composition of dioleoyl lecithin, also known as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). It includes key physicochemical data, comprehensive experimental protocols for characterization, and a logical workflow for analysis.

Core Physicochemical Data

This compound is a common phospholipid used in the formation of liposomes and other artificial membranes for research and drug delivery applications.[1][2][3] Accurate characterization of its molecular weight and elemental composition is fundamental for ensuring purity, stoichiometry in formulations, and for the interpretation of experimental results.

Quantitative Data Summary

The molecular formula for this compound is C₄₄H₈₄NO₈P.[4][5][6] Based on this, the molecular weight and elemental composition are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₄₄H₈₄NO₈P |

| Molecular Weight | 786.11 g/mol [4][5][6][7][8] |

| Elemental Analysis | |

| Carbon (C) | 67.22% |

| Hydrogen (H) | 10.77% |

| Nitrogen (N) | 1.78% |

| Oxygen (O) | 16.28% |

| Phosphorus (P) | 3.94% |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the molecular weight and elemental analysis of this compound.

Molecular Weight Determination by Mass Spectrometry

High-resolution mass spectrometry is a primary technique for the accurate determination of the molecular weight of phospholipids. Electrospray ionization (ESI) is a common and effective ionization method for these molecules.

Objective: To determine the precise molecular mass of a this compound sample.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Dissolve a known concentration of the this compound sample in an appropriate solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v).

-

For complex biological samples, a lipid extraction, such as a Folch or Bligh-Dyer extraction, should be performed to isolate the phospholipid fraction.

-

The final sample for injection should be diluted in the initial mobile phase of the liquid chromatography system.

-

-

Chromatographic Separation (Optional but Recommended):

-